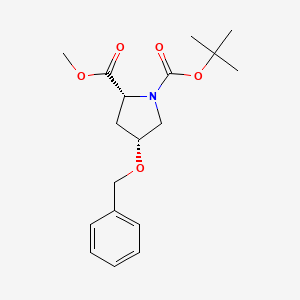
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound that features a pyrrolidine ring substituted with tert-butyl, methyl, and benzyloxy groups
準備方法
The synthesis of 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Functional group modifications: Introduction of tert-butyl, methyl, and benzyloxy groups through various organic reactions such as alkylation and etherification.
Industrial production: Large-scale synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
化学反応の分析
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring.
Common reagents and conditions: These reactions often require specific reagents and conditions, such as acidic or basic environments, solvents like dichloromethane or ethanol, and temperature control.
Major products: The products of these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups.
科学的研究の応用
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
類似化合物との比較
1-(Tert-butyl) 2-methyl (2R,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar compounds: Other pyrrolidine derivatives with different substituents, such as 1-tert-butyl 2-methyl (2R,4R)-4-hydroxy pyrrolidine-1,2-dicarboxylate or 1-tert-butyl 2-methyl (2R,4R)-4-methoxy pyrrolidine-1,2-dicarboxylate.
Uniqueness: The presence of the benzyloxy group in this compound may confer unique chemical and biological properties, such as increased lipophilicity or specific binding affinity to certain targets.
特性
分子式 |
C18H25NO5 |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15-/m1/s1 |
InChIキー |
AXXKODYHGLJTHX-HUUCEWRRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















